molecular formula C22H23FN4 B1680565 Revaprazan CAS No. 199463-33-7

Revaprazan

Cat. No. B1680565
M. Wt: 362.4 g/mol
InChI Key: LECZXZOBEZITCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Revaprazan is a drug that reduces gastric acid secretion and is used for the treatment of gastritis . It acts as an acid pump antagonist (potassium-competitive acid blocker) . It is used for the short-term treatment of gastric ulcer, duodenal ulcer, and for the improvement of mucosal lesion in acute and chronic gastritis . It decreases the acid produced in the stomach and helps in promoting the healing of ulcers .


Synthesis Analysis

Revaprazan hydrochloride is synthesized using the expensive 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline as a key intermediate . A mixture of revaprazan hydrochloride and methanol was heated to get a clear solution . A study has also been conducted on the development of compounds with strong inhibitory potency using deep generative models for de novo drug design with organic synthesis and cryo-EM structural analysis .


Molecular Structure Analysis

The molecular formula of Revaprazan is C22H23FN4 . Its molecular weight is 362.4 g/mol . The IUPAC name is N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine .


Chemical Reactions Analysis

A liquid chromatography–ultraviolet (LC–UV) method has been developed for the determination of revaprazan in human plasma .


Physical And Chemical Properties Analysis

Revaprazan has a molecular weight of 362.44 . It is a member of isoquinolines .

Scientific Research Applications

  • Gastroesophageal Reflux Symptoms : Revaprazan shows effectiveness in treating gastroesophageal reflux symptoms. A study compared its efficacy with esomeprazole, indicating that revaprazan is not inferior to esomeprazole in reducing the frequency of these symptoms, thereby suggesting its utility as a safe and useful therapeutic agent (Lee et al., 2012).

  • Treatment of Iatrogenic Ulcers : In the context of endoscopic submucosal dissection (ESD)-induced ulcers, revaprazan was compared with rabeprazole. The study concluded that the safety and efficacy profiles of revaprazan and rabeprazole are similar, demonstrating revaprazan's potential in treating ESD-induced ulcers (Kim et al., 2010).

  • Functional Dyspepsia Treatment : Revaprazan, combined with itopride, a prokinetic agent, has been studied for its application in functional dyspepsia (FD) treatment. A pharmacokinetic study suggests bioequivalence between revaprazan given as monotherapy and in combination with itopride, with no significant drug-drug interaction, making it a viable option for FD treatment (Choi et al., 2012).

  • Drug Interaction with Warfarin : A study investigating the interaction between revaprazan and warfarin found that revaprazan might reduce the anticoagulation effect of warfarin, suggesting a need for careful monitoring when these drugs are co-prescribed (Jung et al., 2011).

  • Oral Bioavailability Improvement : Research focusing on revaprazan hydrochloride's poor water solubility showed that particle size reduction can enhance its absorption in the gastrointestinal tract. Nanosuspension formulations of the drug significantly increased its oral bioavailability in rats (Li et al., 2011).

  • Pharmacodynamics Study : A study on the pharmacodynamics of revaprazan and another potassium-competitive acid blocker, tegoprazan, in healthy subjects provided insights into the safety and tolerability of these drugs, contributing to understanding their effectiveness in acid-related disorders (Sunwoo et al., 2020).

  • Endocrine Function Evaluation : An investigation into revaprazan's effect on human endocrine functions found that revaprazan does not significantly affect the levels of various hormones, including T3, T4, TSH, FSH, and LH, suggesting its safety in terms of endocrine function (Kim et al., 2006).

  • Solubility and Pharmacokinetics Enhancements : Studies have been conducted on various formulations of revaprazan, like solid dispersion and inclusion compounds, to enhance its solubility and pharmacokinetics. These findings are critical for developing more effective oral pharmaceutical products containing revaprazan (Park et al., 2018).

Safety And Hazards

Revaprazan should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Revaprazan has been suggested to exert significant anti-inflammatory actions as much as proton pump inhibitors (PPIs) . It has been hypothesized that revaprazan could regulate H. pylori-driven COX-2 expression as one of its anti-inflammatory pharmacological actions . Potassium-competitive acid blockers (P-CABs) like Revaprazan are emerging as novel treatments for acid-related disorders including gastroesophageal reflux disease .

properties

IUPAC Name

N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4/c1-14-15(2)24-22(25-19-10-8-18(23)9-11-19)26-21(14)27-13-12-17-6-4-5-7-20(17)16(27)3/h4-11,16H,12-13H2,1-3H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECZXZOBEZITCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870216
Record name N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Revaprazan

CAS RN

199463-33-7
Record name Revaprazan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199463-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Revaprazan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199463337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Revaprazan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16308
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REVAPRAZAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P184180P5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Revaprazan
Reactant of Route 2
Reactant of Route 2
Revaprazan
Reactant of Route 3
Reactant of Route 3
Revaprazan
Reactant of Route 4
Reactant of Route 4
Revaprazan
Reactant of Route 5
Reactant of Route 5
Revaprazan
Reactant of Route 6
Reactant of Route 6
Revaprazan

Citations

For This Compound
602
Citations
JS Kim, JH Park, SC Jeong, DS Kim… - Journal of …, 2018 - Taylor & Francis
… revaprazan powder. Amongst the gelatine microspheres tested, the gelatine microsphere consisting of revaprazan … and plasma concentration than did revaprazan powder. Particularly, it …
Number of citations: 37 www.tandfonline.com
JH Park, DS Kim, O Mustapha, AM Yousaf… - Colloids and Surfaces B …, 2018 - Elsevier
The aim of this research was to compare three strategies for enhancing the solubility of poorly water-soluble revaprazan hydrochloride: solid dispersion, solid SNEDDS and inclusion …
Number of citations: 33 www.sciencedirect.com
W Li, Y Yang, Y Tian, X Xu, Y Chen, L Mu… - International journal of …, 2011 - Elsevier
Revaprazan hydrochloride (RH) is a new reversible proton pump inhibitor. However, due to poor water solubility, oral bioavailability of the drug was relatively low. To investigate the …
Number of citations: 92 www.sciencedirect.com
HK Kim, SH Park, DY Cheung, YS Cho… - Journal of …, 2010 - Wiley Online Library
Background and Aim: Revaprazan is a novel acid pump antagonist. The aim of this study was to investigate the inhibitory effect of revaprazan on gastric acid secretion in healthy male …
Number of citations: 55 onlinelibrary.wiley.com
J Sunwoo, SC Ji, J Oh, MS Ban, JY Nam… - Alimentary …, 2020 - Wiley Online Library
… was greater than that for revaprazan (54.5% vs 25.1%). … revaprazan (68.2% vs 25.3%). %Time pH ≥4 during 12 hours at nighttime for tegoprazan was greater than that for revaprazan (…
Number of citations: 23 onlinelibrary.wiley.com
JS Lee, JY Cho, H Song, EH Kim… - Journal of clinical …, 2012 - jstage.jst.go.jp
… In the current study, we hypothesized that revaprazan could regulate H. pylori-driven COX-2 … of revaprazan against H. pylori-induced cytotoxicity was noted. In conclusion, revaprazan …
Number of citations: 31 www.jstage.jst.go.jp
YM Han, JM Park, S Her, MS Kim, YJ Park… - Biochemical …, 2020 - Elsevier
… with indomethacin and revaprazan combination. Indomethacin … revaprazan combination significantly preserved TJPs and inactivated Rho-GTPase, MLC, and ERK. Hence, revaprazan …
Number of citations: 5 www.sciencedirect.com
HY Choi, YH Noh, SJ Jin, YH Kim, MJ Kim, H Sung… - Clinical …, 2012 - Elsevier
… revaprazan and itopride combination therapy to those of equally dosed monotherapies to acquire basic drug–drug interaction information about revaprazan. … dose of revaprazan 200 mg …
Number of citations: 18 www.sciencedirect.com
MG Choe, SH Park, SK Kim, R Chang, SR Choi… - Clinical …, 2006 - koreascience.kr
Background/Aims: We performed a randomized, double-blind, phase III, multicenter trial to assess the comparative efficacy and safety of revaprazan, which is a novel acid pump …
Number of citations: 0 koreascience.kr
K Sugano - Therapeutic advances in gastroenterology, 2018 - journals.sagepub.com
… No publication was found for GERD treatment with revaprazan by PubMed search. … the advantage of using revaprazan over PPI would be small, if any. Indeed, revaprazan has not yet …
Number of citations: 99 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.